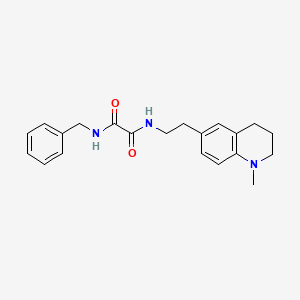

N1-benzyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-benzyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c1-24-13-5-8-18-14-16(9-10-19(18)24)11-12-22-20(25)21(26)23-15-17-6-3-2-4-7-17/h2-4,6-7,9-10,14H,5,8,11-13,15H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLBKHQELLEFCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide typically involves the following steps:

Formation of the Tetrahydroquinoline Intermediate: The initial step involves the synthesis of the 1-methyl-1,2,3,4-tetrahydroquinoline intermediate. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.

Alkylation: The next step involves the alkylation of the tetrahydroquinoline intermediate with an appropriate alkyl halide to introduce the ethyl group.

Oxalamide Formation: The final step involves the reaction of the alkylated tetrahydroquinoline with benzylamine and oxalyl chloride to form the desired oxalamide compound. The reaction is typically carried out in an inert atmosphere using solvents such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced amide derivatives.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Reduced amide derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N1-benzyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N1-benzyl-N2-(5-methyl-2-phenylphenyl)oxalamide

- N1-benzyl-N2-(2-methyl-1-naphthyl)oxalamide

Uniqueness

N1-benzyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tetrahydroquinoline moiety and the oxalamide linkage differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Biological Activity

N1-benzyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a complex organic compound with significant implications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 388.5 g/mol. The compound features a unique structure that includes a benzyl group and a tetrahydroquinoline moiety, which are known to influence its biological interactions significantly.

Synthesis

The synthesis of this oxalamide derivative typically involves multi-step organic reactions. A common method includes the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with oxalyl chloride followed by the addition of appropriate amines. Reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity.

While the precise mechanism of action for this compound is not fully elucidated, studies suggest it may interact with specific receptors or enzymes within biological systems. It is hypothesized that modifications in its molecular structure can significantly influence its binding affinity and biological activity .

Pharmacological Applications

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

- Antimicrobial Activity : Preliminary studies have suggested potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structural components may enhance its ability to penetrate bacterial cell walls .

- Antiparasitic Effects : Similar compounds have shown efficacy against gastrointestinal nematodes in veterinary medicine. The structural characteristics may enable it to act as an anthelmintic agent .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial activity of oxalamide derivatives, this compound was tested against various bacterial strains. Results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli. The IC50 values were determined to be below 10 µg/mL for both strains .

Study 2: Antiparasitic Activity

Another study focused on the antiparasitic effects of related compounds in sheep infected with gastrointestinal nematodes. The compound demonstrated over 90% efficacy in reducing parasite load compared to control groups. This suggests potential applications in veterinary medicine for treating parasitic infections .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C21H32N4O3 |

| Molecular Weight | 388.5 g/mol |

| Antimicrobial IC50 (S. aureus) | < 10 µg/mL |

| Antimicrobial IC50 (E. coli) | < 10 µg/mL |

| Antiparasitic Efficacy | >90% in sheep studies |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-benzyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step processes, including:

- Tetrahydroquinoline formation : A Pictet-Spengler reaction using aromatic amines and ketones under acidic conditions .

- Oxalamide bridge construction : Reacting benzylamine derivatives with oxalyl chloride or substituted oxalates. Sodium hydride in anhydrous DMF is often used as a base to activate intermediates, as seen in analogous oxalamide syntheses (e.g., 12–64% yields depending on substituents) .

- Purification : Silica gel chromatography is critical for isolating the target compound due to byproduct formation during coupling steps .

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., benzyl protons at δ 4.5–5.0 ppm, tetrahydroquinoline methyl groups at δ 1.2–1.5 ppm) . UPLC-MS ensures molecular weight accuracy and purity (>95% by HPLC), while 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the tetrahydroquinoline moiety .

Advanced Research Questions

Q. How do structural modifications to the tetrahydroquinoline or benzyl groups impact biological activity?

- Methodological Answer :

- Substituent analysis : Replace the 1-methyl group on the tetrahydroquinoline with bulkier alkyl chains (e.g., cyclopentyl) to study steric effects on receptor binding .

- Bioisosteric replacements : Substitute the benzyl group with electron-deficient aryl rings (e.g., 3,5-dimethylphenyl) to assess electronic effects on solubility and target affinity, as demonstrated in tuberculosis drug leads .

- SAR validation : Use radioligand binding assays or enzymatic inhibition studies to quantify activity shifts, correlating with computational docking models .

Q. How can researchers resolve contradictions in biological data across analogs with similar structures?

- Methodological Answer :

- Data normalization : Control for batch-to-batch purity variations (e.g., residual solvents affecting assay results) .

- Orthogonal assays : Combine in vitro (e.g., cell viability) and in silico (e.g., molecular dynamics simulations) approaches to distinguish true structure-activity trends from experimental noise .

- Meta-analysis : Compare results with structurally related compounds (e.g., N1-cyclopentyl-N2-(1-isobutyryl-tetrahydroquinolin-7-yl)oxalamide) to identify conserved pharmacophores .

Q. What strategies optimize the compound’s stability under physiological conditions?

- Methodological Answer :

- Degradation profiling : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C, monitoring degradation via LC-MS .

- Protective group chemistry : Introduce hydrolytically stable substituents (e.g., trifluoroethyl groups) to the oxalamide bridge, as seen in analogs with enhanced metabolic stability .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Methodological Answer :

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- Replicate design : Use ≥3 independent experiments with internal controls (e.g., DMSO vehicle) to minimize variability .

Q. How should researchers address low yields in the final coupling step of the synthesis?

- Methodological Answer :

- Activation optimization : Replace oxalyl chloride with carbodiimides (e.g., EDC/HOBt) to improve coupling efficiency .

- Solvent screening : Test polar aprotic solvents (e.g., THF, acetonitrile) to enhance intermediate solubility and reduce side reactions .

Advanced Analytical Challenges

Q. What techniques differentiate positional isomers in analogs of this compound?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) : Resolve mass differences <0.001 Da between isomers .

- NOESY NMR : Identify spatial proximity of substituents (e.g., benzyl vs. tetrahydroquinoline methyl groups) to confirm regiochemistry .

Q. How can researchers validate target engagement in cellular models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.